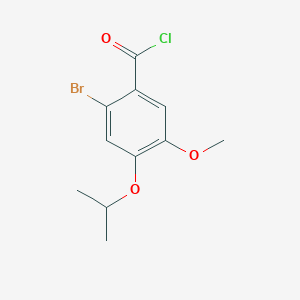

2-Bromo-4-isopropoxy-5-methoxybenzoyl chloride

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2-Bromo-4-isopropoxy-5-methoxybenzoyl chloride typically involves the reaction of 2-Bromo-4-isopropoxy-5-methoxybenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete. The resulting product is purified by distillation or recrystallization .

Análisis De Reacciones Químicas

2-Bromo-4-isopropoxy-5-methoxybenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

Coupling Reactions: This compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its reactive acyl chloride functionality enables it to participate in acylation reactions, making it useful for synthesizing more complex organic molecules. The presence of both methoxy and isopropoxy groups can influence the solubility and biological interactions of the resulting compounds, which is particularly relevant in drug development.

Key Reactions

- Acylation Reactions : 2-Bromo-4-isopropoxy-5-methoxybenzoyl chloride can be used to acylate various nucleophiles, leading to the formation of esters and amides that are crucial in medicinal chemistry.

- Synthesis of Coumarin Derivatives : This compound has been explored as a precursor for synthesizing coumarin derivatives, which exhibit antifungal properties. Specific derivatives have shown significant activity against strains of Candida, with minimum inhibitory concentrations (MIC) indicating their potential as therapeutic agents .

Pharmaceutical Applications

The structural attributes of this compound make it a candidate for drug discovery and development. The ability to modify its structure through bromination allows for the exploration of new pharmacological activities.

Case Studies

- Antifungal Activity : Research has demonstrated that derivatives synthesized from this compound exhibit varying degrees of antifungal activity against Candida species. For instance, one derivative showed a strong MIC value of 0.067 µmol/mL against C. albicans and C. tropicalis, indicating its potential as an antifungal agent .

- Cyclin G-associated Kinase Inhibition : Another application involves the synthesis of isothiazolo[4,5-b]pyridines as inhibitors of cyclin G-associated kinase (GAK). The strategic use of this compound in these syntheses highlights its role in developing compounds with specific biological targets .

Material Science

Beyond its pharmaceutical applications, this compound can also be utilized in material science due to its electronic properties derived from the aromatic core and functional groups.

Potential Applications

- Electronic Materials : The compound's structure may contribute to designing materials with specific electronic or optical properties, which could be beneficial in developing sensors or other electronic devices.

- Polymer Chemistry : As a building block, it can be incorporated into polymeric systems to enhance performance characteristics such as thermal stability and mechanical strength.

Summary Table of Applications

| Application Area | Description | Example/Case Study |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Acylation reactions leading to esters and amides |

| Pharmaceutical Development | Potential antifungal agents derived from the compound | Strong activity against Candida species |

| Material Science | Development of materials with specific electronic or optical properties | Use in sensors or electronic devices |

| Polymer Chemistry | Enhancing polymer properties through incorporation into polymer systems | Improved thermal stability and mechanical strength |

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-isopropoxy-5-methoxybenzoyl chloride involves its reactivity as an acyl chloride. The compound reacts with nucleophiles to form acyl derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparación Con Compuestos Similares

2-Bromo-4-isopropoxy-5-methoxybenzoyl chloride can be compared with other similar compounds, such as:

2-Bromo-4-methoxybenzoyl chloride: This compound lacks the isopropoxy group, which may affect its reactivity and applications.

4-Isopropoxy-5-methoxybenzoyl chloride: This compound lacks the bromine atom, which may influence its chemical behavior and uses.

2-Bromo-4-isopropoxybenzoyl chloride: This compound lacks the methoxy group, which can alter its properties and applications.

These comparisons highlight the unique structural features of this compound, which contribute to its specific reactivity and applications in scientific research.

Actividad Biológica

2-Bromo-4-isopropoxy-5-methoxybenzoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a bromine atom, an isopropoxy group, and a methoxy group attached to a benzoyl chloride moiety. This configuration contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. Similar compounds have demonstrated the following mechanisms:

- Inhibition of Prostaglandin Synthesis : Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the synthesis of inflammatory mediators like prostaglandins .

- Impact on Cellular Signaling : The compound may modulate signaling pathways associated with cell proliferation and apoptosis, influencing gene expression related to inflammation and cancer progression .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, it has been observed that:

- Cell Proliferation Inhibition : Related compounds exhibit significant inhibitory effects on various cancer cell lines, including triple-negative breast cancer (TNBC) cells, demonstrating IC50 values in the low micromolar range .

- Selectivity for Cancer Cells : Some derivatives show a marked selectivity for cancer cells over non-cancerous cells, indicating their potential as targeted therapies .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that:

- Broad-Spectrum Activity : Compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi .

Case Studies

- Study on Inhibition of Tumor Growth :

- Antimicrobial Efficacy Assessment :

Data Summary

| Biological Activity | Observed Effect | IC50 Value |

|---|---|---|

| Anticancer | Inhibition of cell proliferation in TNBC | ~0.126 μM |

| Antimicrobial | Activity against Staphylococcus aureus | 125 µg/mL |

| Activity against Candida albicans | 125 µg/mL |

Propiedades

IUPAC Name |

2-bromo-5-methoxy-4-propan-2-yloxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO3/c1-6(2)16-10-5-8(12)7(11(13)14)4-9(10)15-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIDZGQDTFSWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)Br)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.